molecular formula C13H20Cl2N2O2S B1383874 (4aR,7aS)-1-benzyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride CAS No. 2173052-47-4

(4aR,7aS)-1-benzyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride

Cat. No. B1383874
CAS RN: 2173052-47-4
M. Wt: 339.3 g/mol
InChI Key: LNVLMEMMYZCVIJ-CQSOCPNPSA-N
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Description

The compound is a derivative of octahydrothieno[3,4-b]pyrazine . These types of compounds are often used in research and development .


Molecular Structure Analysis

The molecular formula for a similar compound, (4Ar,7as)-1-ethyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride, is C8H18Cl2N2O2S .


Physical And Chemical Properties Analysis

The molecular weight of a similar compound, (4Ar,7as)-1-ethyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride, is 277.21 .

Scientific Research Applications

  • Catalytic Applications :

    • The compound DCDBTSD, a relative of the mentioned compound, has been identified as a highly efficient and homogeneous catalyst. It's used for synthesizing derivatives like 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine by a one-pot multi-component reaction in water. This method offers advantages such as mild and neutral reaction conditions, high yields, and compliance with green chemistry protocols (Khazaei et al., 2015).
  • Synthesis of Antimicrobial Agents :

    • Another study explored the treatment of certain compounds with a series of reactants leading to the formation of several derivatives. These compounds, such as the pyrazoles, isoxazoles, and pyrimidinethiones, are known for their antimicrobial activities. This indicates the role of heterocyclic compounds as intermediates in the synthesis of agents with potential antimicrobial properties (El‐Emary et al., 2002).
  • Monoamine Oxidase Inhibitors :

    • A study reported the synthesis and biological evaluation of certain heterocyclic compounds as selective inhibitors of monoamine oxidase A and B. These findings are significant because monoamine oxidase inhibitors are used in treating various neuropsychiatric and neurological disorders. The study also conducted molecular docking analysis to investigate the binding modes of these inhibitors (Ahmad et al., 2019).

Safety and Hazards

A similar compound, (4Ar,7as)-1-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride, is used for scientific research and development only . It should not be released into the environment . In case of contact, it’s recommended to wash with copious amounts of water .

properties

IUPAC Name

(4aS,7aR)-4-benzyl-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S.2ClH/c16-18(17)9-12-13(10-18)15(7-6-14-12)8-11-4-2-1-3-5-11;;/h1-5,12-14H,6-10H2;2*1H/t12-,13+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVLMEMMYZCVIJ-CQSOCPNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2CS(=O)(=O)CC2N1)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]2CS(=O)(=O)C[C@@H]2N1)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4aR,7aS)-1-benzyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
Reactant of Route 2
Reactant of Route 2
(4aR,7aS)-1-benzyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
Reactant of Route 3
Reactant of Route 3
(4aR,7aS)-1-benzyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
Reactant of Route 4
Reactant of Route 4
(4aR,7aS)-1-benzyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
Reactant of Route 5
(4aR,7aS)-1-benzyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
Reactant of Route 6
(4aR,7aS)-1-benzyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride

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